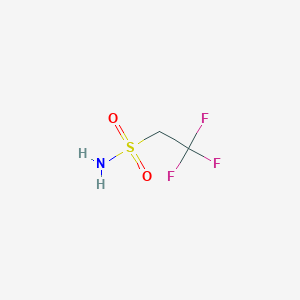
2,2,2-Trifluoroethane-1-sulfonamide
Vue d'ensemble
Description
2,2,2-Trifluoroethane-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their ability to condense with carbonyl compounds to form various heterocycles. Trifluoromethanesulfonamide, a closely related compound, is particularly interesting due to its high NH-acidity, which makes it reactive in condensation reactions with carbonyl compounds .
Synthesis Analysis
The synthesis of related sulfonamide compounds can involve the use of Lewis acid catalysts such as scandium trifluoromethanesulfonate. This catalyst has been shown to be extremely active in acylation reactions, which could be a relevant method for synthesizing trifluoroethane sulfonamide derivatives. The acylation of alcohols with acid anhydrides, facilitated by scandium triflate, is effective even with sterically-hindered secondary or tertiary alcohols, suggesting potential pathways for the synthesis of complex sulfonamide structures .
Molecular Structure Analysis
The molecular structure of trifluoromethanesulfonamide and its derivatives is characterized by specific and often unique stereoelectronic interactions. These interactions are crucial in determining the stereodynamic behavior of the heterocycles formed from these compounds. The high NH-acidity of trifluoromethanesulfonamide suggests that its derivatives, including 2,2,2-Trifluoroethane-1-sulfonamide, would also exhibit interesting structural characteristics conducive to forming stable heterocycles .
Chemical Reactions Analysis
Trifluoromethanesulfonamide and its derivatives participate in various chemical reactions, including the formation of heterocycles through condensation with carbonyl compounds. The reactions of oxymethylation and amidomethylation are particularly noteworthy, as they lead to the formation of heterocycles with unique properties. The ability to form stable heterocycles is a significant aspect of the chemical reactivity of these sulfonamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides like 2,2,2-Trifluoroethane-1-sulfonamide are influenced by the trifluoromethyl group. The introduction of a trifluoromethyl group into sulfonic acids, for instance, can be achieved using a hypervalent iodine trifluoromethylating agent. This modification typically results in compounds with good stability and yields under mild conditions. The trifluoromethyl group is known to impart unique electronic effects, which can influence the reactivity and physical properties of the sulfonates produced .
Applications De Recherche Scientifique
Synthesis and Organic Chemistry
2,2,2-Trifluoroethane-1-sulfonamide, along with other triflamides, are pivotal in organic chemistry. They are extensively utilized as reagents, catalysts, or additives in numerous reactions. The high NH-acidity, lipophilicity, catalytic activity, and specific chemical properties of triflamides like 2,2,2-Trifluoroethane-1-sulfonamide make them ideal for a wide variety of organic reactions. These compounds are involved in cycloaddition reactions, Friedel–Crafts reactions, condensation reactions, heterocyclization, and many others. Additionally, triflamides act as a source of nitrogen in C-amination (sulfonamidation) reactions, producing useful building blocks in organic synthesis, catalysts, and ligands in metal complex catalysis (Moskalik & Astakhova, 2022).
Catalysis and Polycyclic System Formation
Trifluoromethanesulfonic (triflic) acid, closely related to trifluoroethane sulfonamides, serves as an excellent catalyst for inducing cyclisations of homoallylic sulfonamides to produce pyrrolidines. These reactions are vital for the efficient formation of polycyclic systems, which are important in various synthetic applications, including medicinal chemistry (Haskins & Knight, 2002).
Environmental Applications
2,2,2-Trifluoroethane-1-sulfonamide derivatives have been studied in environmental contexts as well. For instance, they are investigated in the structure and transformation products of firefighting foam surfactants like Forafac®1157. Understanding these compounds' behavior in the environment is crucial, particularly their biotransformation and potential environmental impacts (Moe et al., 2012).
Glycosaminoglycan Synthesis
In the field of biochemistry, 2,2,2-Trifluoroethane-1-sulfonamide-related compounds, such as 2,2,2-Trifluorodiazoethane, have been explored for protecting sulfo groups on hexosamine monosaccharides. This is particularly relevant for the synthesis of glucosamine and galactosamine building blocks in glycosaminoglycan synthesis (Karst, Islam, & Linhardt, 2003).
Formation of Heterocycles
The ability of sulfonamides, including trifluoromethanesulfonamide, to condense with carbonyl compounds to form heterocycles is a significant area of research. These reactions are crucial for the development of various compounds with potential applications in drug development and other areas of chemistry (Shainyan & Meshcheryakov, 2009).
Electrocatalysis and Energy Storage
Finally, 2,2,2-Trifluoroethane-1-sulfonamide and its derivatives are being explored in the field of electrocatalysis and energy storage. They are investigated as potential electrolyte salts in lithium batteries, leveraging their good conductivity and dissociation properties (Zhao et al., 2015).
Safety And Hazards
The safety information for 2,2,2-Trifluoroethane-1-sulfonamide includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2,2,2-trifluoroethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F3NO2S/c3-2(4,5)1-9(6,7)8/h1H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATIGRDCWBXQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611783 | |
| Record name | 2,2,2-Trifluoroethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethane-1-sulfonamide | |
CAS RN |
67497-95-4 | |
| Record name | 2,2,2-Trifluoroethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoroethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

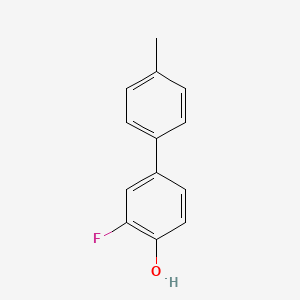
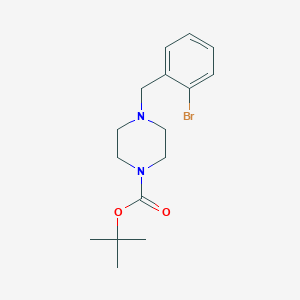
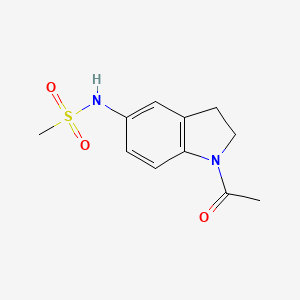
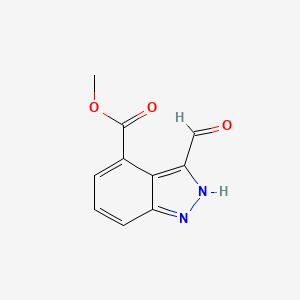
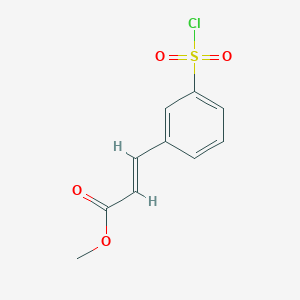
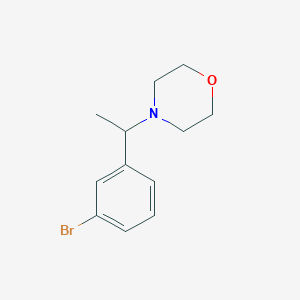
![Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate](/img/structure/B1342472.png)
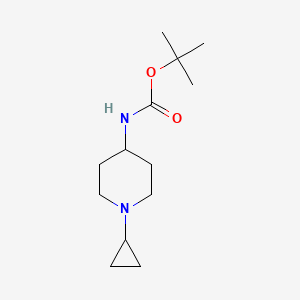
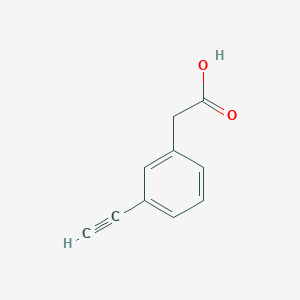
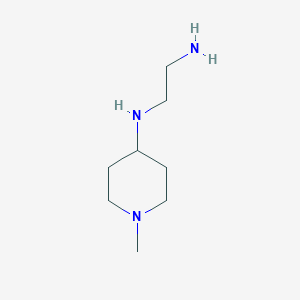
![2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1342482.png)

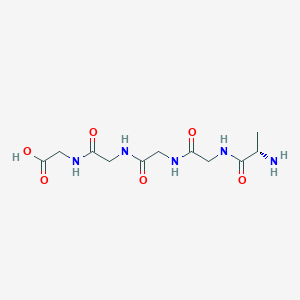
![2-(Piperidin-3-yl)benzo[d]thiazole](/img/structure/B1342488.png)